molecular formula C14H11ClO B1611083 3-Chloro-2'-methylbenzophenone CAS No. 5621-69-2

3-Chloro-2'-methylbenzophenone

Cat. No.: B1611083
CAS No.: 5621-69-2
M. Wt: 230.69 g/mol
InChI Key: JSTTZOQOYJTDGW-UHFFFAOYSA-N
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Description

3-Chloro-2’-methylbenzophenone is an organic compound with the molecular formula C14H11ClO It belongs to the class of benzophenones, which are characterized by the presence of two benzene rings connected by a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-2’-methylbenzophenone can be synthesized through several methods. One common method involves the reaction of o-tolyl magnesium chloride with 3-chlorobenzoyl chloride in the presence of a palladium catalyst. The reaction is typically carried out in 1-methyl-2-pyrrolidinone at 25°C for about 30 minutes .

Industrial Production Methods: Industrial production of 3-Chloro-2’-methylbenzophenone often involves Friedel-Crafts acylation, where 3-chlorobenzoyl chloride reacts with toluene in the presence of a Lewis acid catalyst like aluminum chloride. This method is favored for its efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Chloro-2’-methylbenzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: It serves as a probe in studying enzyme interactions and protein binding due to its aromatic structure.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.

    Industry: It is used in the manufacture of UV filters and other specialty chemicals.

Comparison with Similar Compounds

  • 3-Chlorobenzophenone
  • 2-Methylbenzophenone
  • 4-Chloro-2’-methylbenzophenone

Comparison: 3-Chloro-2’-methylbenzophenone is unique due to the presence of both a chlorine atom and a methyl group on the benzene rings. This combination of substituents influences its reactivity and physical properties, making it distinct from other benzophenone derivatives .

Properties

IUPAC Name

(3-chlorophenyl)-(2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO/c1-10-5-2-3-8-13(10)14(16)11-6-4-7-12(15)9-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTTZOQOYJTDGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30552183
Record name (3-Chlorophenyl)(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30552183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5621-69-2
Record name (3-Chlorophenyl)(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30552183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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